Butyl phenyl carbonate
Overview
Description
Butyl phenyl carbonate is a chemical compound with the molecular formula C11H14O3 . It is used in the determination of octanol-water partition coefficients by microemulsion electrokinetic chromatography . It also finds use in the synthesis of 2-nitroindoles and as a reagent for mono-Boc protection of α,ω-diamines .
Synthesis Analysis
Butyl phenyl carbonate is used in the synthesis of 2-nitroindoles . It is also used as a reagent for mono-Boc protection of α,ω-diamines . A similar reaction scheme has been proposed for diaryl carbonates .
Molecular Structure Analysis
The Butyl phenyl carbonate molecule contains a total of 28 bonds. There are 14 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carbonate (-thio) derivative . The 2D chemical structure image of Butyl phenyl carbonate is also called skeletal formula, which is the standard notation for organic molecules .
Chemical Reactions Analysis
Butyl phenyl carbonate is used in melt polymerization reactions . Bis(methyl salicyl) carbonate (BMSC) shows reactivity benefits over diphenyl carbonate in these reactions, resulting in shorter reaction times and reduced heat exposure during polymerization . The increased reactivity enables the melt polymerization of a wide range of monomers .
Physical And Chemical Properties Analysis
Butyl phenyl carbonate has a molecular weight of 194.227 Da . It is stable under recommended storage conditions and is moisture sensitive .
Scientific Research Applications
Mono Carbamate Protection
Butyl phenyl carbonate is utilized in the protection of amino groups in aliphatic diamines through monocarbamate protection. This application is significant for the safe handling and processing of diamines, emphasizing the importance of butyl phenyl carbonate in synthetic organic chemistry (Pittelkow, Lewinsky, & Christensen, 2007).
Polymer Stability
In polymer science, butyl phenyl carbonate derivatives have been incorporated into acid-producing polymers. These derivatives act as traps for acid evolved, thereby enhancing the stability of the polymers. This application is crucial in understanding the thermal degradation and stability of polymers (Howell & Pan, 2000).
Cellulose Derivative Synthesis
Butyl phenyl carbonate plays a role in the synthesis of cellulose derivatives, specifically cellulose phenyl tricarbonates. This application is vital for designing new cellulose-based structures, which are important in materials science and engineering (Elschner, Kötteritzsch, & Heinze, 2014).
Copolymerization with Carbon Dioxide
In the field of green chemistry, butyl phenyl carbonate is involved in the copolymerization of phenyl glycidyl ether with carbon dioxide, catalyzed by ionic liquids. This process highlights the potential of butyl phenyl carbonate in developing environmentally friendly polymers (Mun, Kim, Park, Choe, & Kim, 2005).
Monolayer Behavior in Liquid Crystals
Butyl phenyl carbonate derivatives exhibit unique monolayer behaviors at the air-water interface, which are studied for their application in liquid crystal technology. This research provides insights into the molecular interactions and orientations in liquid crystals (Krishnamurthy & Katti, 1989).
Refractive Index Measurements
In optical physics, butyl phenyl carbonate derivatives are used to measure the refractive indices of liquid crystals, providing valuable data for the development of optical materials and devices (Balzarini & Palffy-Muhoray, 1984).
Electrolyte Additives in Batteries
Butyl phenyl carbonate derivatives are evaluatedas additives in lithium-ion batteries. These compounds modify the solid electrolyte interphase, contributing to the efficiency and stability of the batteries. This application is critical for advancing battery technology and enhancing the performance of energy storage systems (Petibon, Rotermund, & Dahn, 2015).
Polycarbonate Synthesis
Butyl phenyl carbonate is involved in the synthesis of polycarbonates from phenyl glycidyl ether and carbon dioxide. The process, catalyzed by ionic liquids, is significant for producing polycarbonates, which are important materials in various industries (Ahn et al., 2008).
Catalysis in Carbon Dioxide Conversion
Butyl phenyl carbonate derivatives are used as catalysts for converting carbon dioxide into cyclic carbonates, highlighting their role in carbon capture and utilization technologies. This application is crucial for developing sustainable and environmentally friendly chemical processes (Kiriratnikom et al., 2021).
Ionic Liquid-Based Sensors
Butyl phenyl carbonate derivatives are explored in the development of ionic liquid-based sensors for carbonate ion detection. This application is important for environmental monitoring and clinical analysis (Maj-Zurawska et al., 1997).
Micellar Effects in Hydrolysis
The micellar effects on the hydrolysis of butyl phenyl carbonate have been studied, providing insights into the reaction mechanisms in different environments. This research is relevant to understanding the behavior of organic compounds in various media (Al‐Lohedan & Al-Hassan, 1990).
Thermochemical Property Prediction
Butyl phenyl carbonate is studied for its thermochemical properties, aiding in the prediction and understanding of its behavior in different chemical processes. This research is vital for the accurate modeling and design of chemical reactions and processes (Verevkin, Emel’yanenko, & Kozlova, 2008).
Carbon Dioxide and Carbon Monoxide Reactivity
The reactivity of butyl phenyl carbonate derivatives with carbon monoxide and dioxide is explored for their potential application in catalytic processes, such as the production of diphenyl carbonate. This research is significant for understanding and developing new catalytic systems (Yasuda et al., 2002).
Mechanism of Action
Safety and Hazards
When handling Butyl phenyl carbonate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Future Directions
The use of Butyl phenyl carbonate in the synthesis of differentiated polycarbonate resins via melt transcarbonation has been explored . The increased reactivity of Butyl phenyl carbonate compared to diphenyl carbonate in melt polymerization reactions opens up possibilities for the melt polymerization of a wide range of monomers .
properties
IUPAC Name |
butyl phenyl carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-13-11(12)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIUEWSUNAYXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880906 | |
Record name | carbonic acid, butyl phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl phenyl carbonate | |
CAS RN |
4824-76-4 | |
Record name | Carbonic acid, butyl phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4824-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | carbonic acid, butyl phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.